molecular formula C27H28N2O6 B11087802 Propyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Propyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11087802
M. Wt: 476.5 g/mol
InChI Key: CGYIECZMEFDUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Propyl: Refers to the alkyl group attached to the quinoline ring.

    7-(2-methoxyphenyl): Indicates a substituent at the 7th position of the quinoline ring, consisting of a methoxy group attached to a phenyl ring.

    2-methyl-4-(3-nitrophenyl): Describes additional substituents on the quinoline ring.

    5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Specifies the core quinoline structure with a carboxylate group.

Preparation Methods

The synthetic routes to prepare this compound involve multistep reactions. Unfortunately, specific literature references for this exact compound are scarce. we can infer some general strategies:

    Industrial Production: While industrial-scale production methods are not widely documented, researchers likely employ a combination of condensation reactions, cyclizations, and esterifications to synthesize this compound.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group (3-nitrophenyl) can undergo reduction to an amino group or oxidation to a carbonyl group.

    Substitution: The methoxyphenyl group (2-methoxyphenyl) can participate in electrophilic aromatic substitution reactions.

    Cyclization: The hexahydroquinoline ring system can form via intramolecular cyclization.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Lewis acids (e.g., AlCl₃) or strong acids (e.g., H₂SO₄).

    Cyclization: Acidic conditions (e.g., concentrated H₂SO₄).

Major Products::
  • Reduction of the nitro group yields an amino derivative.
  • Substitution reactions lead to various positional isomers.
  • Cyclization forms the hexahydroquinoline ring system.

Scientific Research Applications

This compound’s applications span several fields:

    Medicine: Investigated for potential antitumor, anti-inflammatory, or antimicrobial properties.

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Industry: May find use in the development of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism remains elusive, but potential molecular targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

While direct analogs are scarce, related quinoline derivatives exist. Notable compounds include:

    7-(2-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: A close structural relative.

    7-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Another variant with a different substituent.

Properties

Molecular Formula

C27H28N2O6

Molecular Weight

476.5 g/mol

IUPAC Name

propyl 7-(2-methoxyphenyl)-2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H28N2O6/c1-4-12-35-27(31)24-16(2)28-21-14-18(20-10-5-6-11-23(20)34-3)15-22(30)26(21)25(24)17-8-7-9-19(13-17)29(32)33/h5-11,13,18,25,28H,4,12,14-15H2,1-3H3

InChI Key

CGYIECZMEFDUEN-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CC(C2)C4=CC=CC=C4OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.